2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a phenothiazine moiety and an isoindole-1,3-dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 10H-phenothiazine with an appropriate isoindole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps, such as recrystallization and chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenothiazine derivatives .
Scientific Research Applications
2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer and antioxidant agent.
Medicine: Explored for its therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. The phenothiazine moiety is known to intercalate with DNA, disrupting replication and transcription processes, which contributes to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]piperidine-1-carboxamide
- 10H-phenothiazine derivatives
Uniqueness
2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its dual functional groups, which confer both anticancer and antioxidant properties. This dual functionality makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-(2-oxo-2-phenothiazin-10-ylethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S/c25-20(13-23-21(26)14-7-1-2-8-15(14)22(23)27)24-16-9-3-5-11-18(16)28-19-12-6-4-10-17(19)24/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWVLURKNBYIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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